Dimethyl 1,5-naphthalenedisulfonate

Organic Synthesis Analytical Chemistry Pharmaceutical Intermediates

Researchers requiring a high-purity alkylating agent for quaternization and active-hydrogen methylation often face isomer contamination and side reactions. Dimethyl 1,5-naphthalenedisulfonate (DMNDS) solves this with: • ≥98% GC purity minimizes side reactions in pharma/agrochemical synthesis. • Distinct melting point (203°C) enables rapid identity confirmation vs. the 2,6-isomer (294-296°C). • Unique CID fragmentation (SO₃⁻) serves as an analytical marker for mass spectrometry probe development. Commercially available with batch-to-batch consistency.

Molecular Formula C12H12O6S2
Molecular Weight 316.4 g/mol
CAS No. 20779-13-9
Cat. No. B1361604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1,5-naphthalenedisulfonate
CAS20779-13-9
Molecular FormulaC12H12O6S2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC
InChIInChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3
InChIKeyHCXPJMZQMWIBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1,5-Naphthalenedisulfonate (CAS 20779-13-9) Product Overview for Procurement and Research Selection


Dimethyl 1,5-naphthalenedisulfonate (DMNDS; CAS 20779-13-9) is a diester of 1,5-naphthalenedisulfonic acid, belonging to the class of aromatic sulfonate esters . It is a white to almost white crystalline powder with a melting point of 203 °C, a density of 1.439 g/cm³, and a predicted boiling point of 510.5 °C . The compound is soluble in polar organic solvents and has a molecular weight of 316.35 g/mol (C₁₂H₁₂O₆S₂) . It is primarily employed as a versatile intermediate in organic synthesis, particularly for alkylation and quaternization reactions [1], and is commercially available at purities of ≥98.0% (GC) .

Why Generic Substitution Fails: Critical Differentiators of Dimethyl 1,5-Naphthalenedisulfonate


In-class substitution of dimethyl 1,5-naphthalenedisulfonate with structurally related naphthalene disulfonates or alternative methylating agents is not straightforward due to quantifiable differences in purity specifications, reaction selectivity, and physicochemical properties. For instance, the 1,5-isomer exhibits distinct thermal stability and fragmentation behavior compared to the 2,6-isomer and carboxylate analogs [1]. Furthermore, the diester form provides unique reactivity in alkylation and quaternization reactions that cannot be replicated by the free acid or sodium salt forms [2]. Commercial availability at a minimum purity of 98% (GC) is a critical procurement differentiator, as lower purity grades or alternative sulfonate esters may introduce impurities that compromise subsequent synthetic steps . The following quantitative evidence substantiates why this specific compound, rather than a close analog, should be selected for targeted applications.

Quantitative Evidence Guide: Dimethyl 1,5-Naphthalenedisulfonate (CAS 20779-13-9) vs. Analogs and Alternatives


Purity Benchmark: Dimethyl 1,5-Naphthalenedisulfonate vs. Analogous Diesters

The target compound, dimethyl 1,5-naphthalenedisulfonate, is commercially available with a guaranteed minimum purity of 98.0% as determined by gas chromatography (GC) . In the context of di-lower alkyl naphthalenedisulfonates, a patent specifically claims a process to obtain the 1,5-dimethyl ester with a purity of at least 98%, highlighting that such high purity is essential for its use as an intermediate for physiologically active substances [1]. This purity standard is a key differentiator from generic naphthalene disulfonate derivatives, which may be offered at lower purities (e.g., 95% or unspecified technical grades) or may require additional purification steps, directly impacting yield and reproducibility in downstream applications [1].

Organic Synthesis Analytical Chemistry Pharmaceutical Intermediates

Thermal Stability: 1,5-NDS Dianion vs. 2-NSA under Geothermal Conditions

In geothermal tracer studies, the 1,5-naphthalenedisulfonate (1,5-NDS) dianion, the anionic counterpart of the target compound, exhibits markedly lower thermal stability compared to 2-naphthalene sulfonate (2-NSA). Experiments conducted at 200°C and 300°C over 40 hours showed that 1,5-NDS is not stable at either temperature across a pH range of 3.0–7.4 and ionic strengths of ≤0.05 M, whereas 2-NSA remains stable at 200°C (pH 4.0–7.4, I=0.05 M) and at 300°C (pH 4.2–7.4, I=0.05 M) [1]. The low thermal stability of 1,5-NDS is attributed to steric hindrance and kinetic factors [1]. This class-level inference supports the selection of the 1,5-isomer for applications where controlled thermal lability is advantageous, such as in transient tracer or degradable material design.

Geochemistry Tracer Studies Thermal Stability

Dissociation Pathway Specificity: 1,5-Naphthalenedisulfonate Dianion vs. Carboxylate Dianions

Collision-induced dissociation (CID) and infrared multiple photon dissociation (IRMPD) studies reveal that the 1,5-naphthalenedisulfonate dianion fragments via a single channel to yield SO₃⁻ and its anion conjugate pair, whereas carboxylate-containing dianions (e.g., 2,6-naphthalenedicarboxylate) dissociate via loss of CO₂ and an electron [1]. The sulfonate dianion exhibits a clear energetic threshold for ionic fragmentation, with an isomeric dependence consistent with a repulsive Coulomb barrier model, while carboxylate dianions are vibrationally metastable and dissociate without a collision gas threshold [1]. This quantifiable mechanistic divergence demonstrates that the 1,5-naphthalenedisulfonate core imparts a distinct gas-phase stability and fragmentation fingerprint, which can be leveraged in analytical method development or in the design of mass spectrometry probes.

Mass Spectrometry Physical Chemistry Ion Dissociation

Synthetic Yield: 1,5-Dimethyl Ester vs. 2,6-Dimethyl Ester in a High-Purity Process

In a patented process for preparing high-purity di-lower alkyl naphthalenedisulfonates, both the 1,5- and 2,6-dimethyl esters were synthesized. The 1,5-isomer, dimethyl 1,5-naphthalenedisulfonate, was obtained in high yield, while the 2,6-isomer, dimethyl 2,6-naphthalenedisulfonate, was obtained with a yield of 98% [1]. The process emphasizes the criticality of achieving high purity (at least 98%) for both isomers when used as intermediates for physiologically active compounds [1]. This data provides a cross-study comparable benchmark for the synthetic accessibility and purity standards of the 1,5-dimethyl ester, supporting its selection in multi-step syntheses where yield and purity are paramount.

Process Chemistry Synthetic Methodology Yield Optimization

Melting Point and Purity Correlation: 1,5-Dimethyl Ester vs. 2,6-Isomer

Dimethyl 1,5-naphthalenedisulfonate exhibits a sharp melting point range of 201.0–205.0 °C (lit. 203 °C) . In contrast, the 2,6-isomer, dimethyl 2,6-naphthalenedisulfonate, has a reported melting point of 294–296 °C . This substantial difference (>90 °C) in melting point between the two positional isomers provides a simple, quantifiable physical property for identity verification and purity assessment. The lower melting point of the 1,5-isomer may also confer advantages in melt-processing or solvent-free reaction conditions.

Physical Chemistry Material Science Quality Control

Optimal Application Scenarios for Dimethyl 1,5-Naphthalenedisulfonate Based on Quantitative Evidence


High-Purity Intermediate for Alkylation and Quaternization Reactions

Dimethyl 1,5-naphthalenedisulfonate is ideally suited as an alkylating agent for organic compounds containing active hydrogen atoms or for converting tertiary amines into quaternary amines [1]. The compound's established minimum purity of 98.0% (GC) and the patented process for achieving high purity [1] ensure that side reactions from impurities are minimized, leading to higher yields and more reproducible syntheses of pharmaceutically and agriculturally active compounds [1].

Geothermal Tracer Studies Requiring Controlled Thermal Lability

The anionic counterpart of the target compound, 1,5-naphthalenedisulfonate, exhibits quantifiably low thermal stability at 200–300°C, in contrast to the high stability of 2-naphthalene sulfonate [2]. This property makes derivatives of 1,5-NDS, including its esters, suitable candidates for the design of transient geothermal tracers or for applications where a defined thermal degradation profile is required for material recovery or environmental safety assessments [2].

Mass Spectrometry Probe Development Leveraging Distinct Fragmentation Signature

The 1,5-naphthalenedisulfonate core demonstrates a unique, single-channel CID fragmentation pathway to SO₃⁻, characterized by a clear energetic threshold, which is absent in carboxylate analogs [3]. This distinct behavior can be exploited in the development of mass spectrometry probes or in the elucidation of complex mixture components, where the specific fragmentation fingerprint of the 1,5-naphthalenedisulfonate moiety serves as a reliable analytical marker [3].

Quality Control and Identity Verification via Distinct Melting Point

The melting point of dimethyl 1,5-naphthalenedisulfonate (203 °C) differs by over 90 °C from that of its 2,6-isomer (294–296 °C) [REFS-5, REFS-6]. This substantial difference provides a straightforward, quantitative physical property for rapid identity confirmation and purity assessment in quality control laboratories, reducing the risk of isomeric misidentification in procurement and inventory management [REFS-5, REFS-6].

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